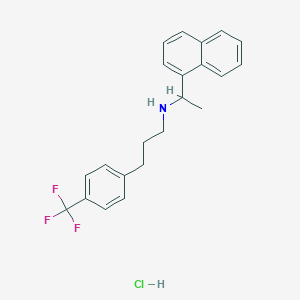

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Description

This compound, commonly known as Cinacalcet Hydrochloride, is a calcimimetic agent used clinically to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in parathyroid carcinoma . Its molecular formula is C₂₂H₂₂F₃N·HCl (molecular weight: 393.87 g/mol), and it features a stereospecific (R)-configured naphthalen-1-yl ethylamine backbone linked to a 3-(4-trifluoromethylphenyl)propyl chain . The trifluoromethyl group at the para position of the phenyl ring enhances metabolic stability and receptor binding affinity by introducing strong electron-withdrawing effects . Cinacalcet acts as an allosteric modulator of the calcium-sensing receptor (CaSR), reducing parathyroid hormone secretion .

Properties

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25;/h2-4,7-14,16,26H,5-6,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKNQUVQQYTQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Amine hydrochloride salts don’t have a specific target of action in the body. They are often used in pharmaceuticals to increase the water solubility of a drug so that it can be administered orally or intravenously.

Mode of Action

The main chemical property of amines is their ability to act as weak organic bases. Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions

Pharmacokinetics

Amine hydrochloride salts can enhance the water solubility of drugs, which can improve their absorption and distribution in the body. The specific ADME properties would depend on the drug in which the amine hydrochloride salt is used.

Result of Action

The molecular and cellular effects of amine hydrochloride salts would depend on the specific drug in which they are used. In general, they can help to improve the drug’s solubility and bioavailability.

Action Environment

Environmental factors such as pH can influence the action of amine hydrochloride salts. For example, in an acidic environment, amines can accept a proton to form a positively charged ammonium ion.

Biological Activity

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, also referred to by its CAS number 1428185-71-0, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H22F3N

- Molecular Weight : 357.41 g/mol

- CAS Number : 1428185-71-0

Biological Activity Overview

The compound's biological activity has been primarily investigated in the context of its potential anticancer properties, particularly against breast cancer cell lines. Research indicates that compounds with similar structural characteristics exhibit significant cytotoxic effects.

Cytotoxicity Studies

A study evaluating various compounds, including those with similar structures to (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine, demonstrated notable cytotoxicity against MCF-7 breast cancer cells. The results indicated that these compounds had higher cytotoxic activity than the reference drug Tamoxifen, suggesting a promising avenue for further research in cancer therapeutics .

| Compound | Cytotoxicity (MCF-7 Cell Line) | Comparison to Tamoxifen |

|---|---|---|

| Compound A | High | Greater |

| Compound B | Moderate | Comparable |

| (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-am | High | Greater |

The mechanism by which (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances the compound's interaction with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing the pharmacological profile of similar compounds. For instance, a study published in MDPI noted that modifications involving trifluoromethyl groups significantly increased the potency of various drugs against specific enzymes and receptors . This suggests that (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-am may exhibit enhanced efficacy due to similar structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological, synthetic, and physicochemical distinctions:

Key Findings from Comparative Studies

Positional Isomerism : Substitution of the trifluoromethyl group from the para to meta position (e.g., Cinacalcet vs. its 3-trifluoromethylphenyl analogue) reduces CaSR activation by ~70%, highlighting the critical role of steric and electronic alignment in the receptor’s allosteric pocket .

Fluorination Effects : Replacing the trifluoromethyl group with a difluoromethyl moiety () decreases metabolic stability (shorter plasma half-life) and potency, attributed to reduced lipophilicity and weaker electron-withdrawing capacity .

Naphthalene Isomerism : The naphthalen-2-yl variant () exhibits a 40% lower bioavailability in rodent models due to altered solubility and increased first-pass metabolism .

Synthetic Byproducts : Impurities such as the 4-trifluoromethylphenyl variant (Cinacalcet Related Compound C) lack therapeutic activity and are monitored rigorously during quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.